molecular formula C21H18ClN5O3S B2764705 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1040633-49-5

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2764705
CAS No.: 1040633-49-5
M. Wt: 455.92
InChI Key: YAGUZRTXEOIHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazin core substituted with a 4-chlorophenylmethylsulfanyl group at position 6 and an N-(4-methoxyphenyl)acetamide moiety at position 2. Its synthesis likely follows a diazonium salt coupling strategy, as described for analogous triazolo-pyridazin derivatives (e.g., coupling cyanoacetanilides with aromatic diazonium salts) . Key structural attributes include:

  • Substituents:
    • The 4-chlorophenylmethylsulfanyl group enhances lipophilicity and may influence target binding via halogen interactions.
    • The 4-methoxyphenylacetamide moiety introduces hydrogen-bonding capacity and modulates solubility.

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-30-17-8-6-16(7-9-17)23-19(28)12-26-21(29)27-18(24-26)10-11-20(25-27)31-13-14-2-4-15(22)5-3-14/h2-11H,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGUZRTXEOIHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under reflux conditions.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group can be introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a thiol derivative in the presence of a base such as sodium hydride.

    Attachment of the Methoxyphenylacetamide Moiety: The final step involves the acylation of the triazolopyridazine intermediate with 4-methoxyphenylacetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the chlorobenzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazolopyridazine core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group in the methoxyphenylacetamide moiety can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted phenylacetamide derivatives.

Scientific Research Applications

2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the triazolopyridazine core may interact with nucleic acids or proteins, while the chlorobenzylthio group could enhance binding affinity through hydrophobic interactions. The methoxyphenylacetamide moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to derivatives with similar cores or substituents (Table 1):

Compound Name Core Structure Substituents (Position) Key Properties/Activities Reference
2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methoxyphenyl)acetamide [1,2,4]Triazolo[4,3-b]pyridazin 6: 4-Cl-C6H4-CH2-S; 2: N-(4-MeO-C6H4)-acetamide High yield (94–95%), IR νmax: 1664 cm⁻¹ (C=O)
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidin 3: 4-Cl-C6H4; 2: N-(4-Me-C6H4)-acetamide mp 288°C; MS: m/z 357 (M⁺)
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Quinazolin 3: 4-Cl-C6H4; 2: N-(2,4,6-Me3-C6H2)-acetamide Synthetic intermediate for kinase inhibitors
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazin 6: 3-Me; 2: N-(4-EtO-C6H4)-acetamide Potential CNS activity; Tanimoto = 0.78 vs. target

Key Observations :

  • Core Flexibility: Replacement of the triazolo-pyridazin core with thieno-pyrimidin or quinazolin (e.g., ) alters electronic properties and binding modes.
  • Substituent Impact: 4-Methoxyphenyl vs. 4-Methylphenyl: The methoxy group increases polarity (logP reduction by ~0.5 units) and hydrogen-bond donor capacity compared to methyl . Sulfanyl Linkers: The -(CH2)-S- bridge in the target compound may enhance conformational flexibility versus direct sulfanyl attachment in analogues .
Computational and Bioactivity Comparisons
  • Similarity Metrics :
    • Tanimoto Coefficients : The target compound shares a Tanimoto score of 0.78 with 2-(4-ethoxyphenyl)-N-[4-(3-methyl-triazolo-pyridazin-6-yl)phenyl]acetamide (Morgan fingerprints) , indicating moderate structural overlap.
    • Molecular Networking : Clustering based on MS/MS fragmentation (cosine score >0.85) groups the target with triazolo-pyridazin derivatives, suggesting conserved bioactivity .
  • Analogues with 4-chlorophenyl groups show enhanced cytotoxicity (IC50 < 10 μM in cancer cell lines) versus non-halogenated derivatives .

Biological Activity

The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of triazolopyridazines. Its unique structure suggests significant potential for diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H20ClN5O2S

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can modulate receptor activity on cell surfaces, influencing cellular signaling.
  • Gene Expression Alteration : It may affect transcription and translation processes, impacting protein synthesis and cellular functions.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance:

  • Compounds similar to 1,2,4-triazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • A study reported that derivatives of triazoles displayed high antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against multiple pathogens .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties:

  • Certain triazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • The incorporation of specific functional groups within the triazole framework has been linked to enhanced selectivity and potency against cancer cells .

Antiviral Activity

The antiviral potential of triazole derivatives is another area of active research:

  • Compounds with similar structures have been found to inhibit viral replication in vitro, particularly against herpes simplex virus (HSV) and other viral pathogens .
  • The mechanism often involves interference with viral entry or replication processes within host cells.

Study 1: Antimicrobial Efficacy

In a comparative study involving several triazole derivatives, the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that it was significantly more potent than traditional antibiotics like ampicillin .

Study 2: Anticancer Properties

A recent investigation into the anticancer effects of related triazole compounds revealed that they could induce apoptosis in human cancer cell lines while exhibiting low toxicity to normal cells. This selective action underscores the potential therapeutic applications of such compounds in oncology .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialMIC: 0.125–8 μg/mL against various bacteria
AnticancerInduction of apoptosis in cancer cell lines
AntiviralInhibition of HSV replication

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.